3,5-Dimethyl-1,2-dioxolane-3,5-diol

Description

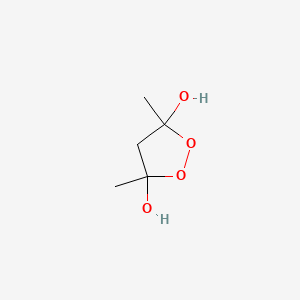

3,5-Dimethyl-1,2-dioxolane-3,5-diol (B81081), a molecule featuring a five-membered ring containing a peroxide linkage and two hydroxyl groups, holds a unique position in the landscape of organic chemistry. Its structural characteristics, particularly the strained peroxide bond and the presence of hydrophilic functional groups, impart a distinct reactivity profile that has been the subject of ongoing research.

The study of cyclic peroxides has a rich history, dating back to the late 19th century with the foundational work on acetone (B3395972) peroxide by researchers such as Richard Wolffenstein and Adolf von Baeyer. However, the focused investigation of substituted 1,2-dioxolanes, including this compound, gained significant momentum in the mid-20th century. Early synthetic approaches often relied on the acid-catalyzed cyclization of appropriate diols with hydrogen peroxide. These initial methods, however, were frequently hampered by low selectivity. A significant advancement came in the 1980s with the advent of transition-metal-catalyzed peroxidation techniques, which offered more controlled pathways to functionalized dioxolanes. The structural elucidation of these compounds was further propelled in the 1990s through the application of advanced analytical methods like nuclear magnetic resonance (NMR) and X-ray crystallography, which confirmed the distinctive bicyclic peroxide geometry. One of the common precursors for the synthesis of this and related dioxolanes is 2,4-pentanedione. guidechem.com

The significance of this compound in the broader context of cyclic peroxide chemistry is multifaceted. Its strained 1,2-dioxolane ring can undergo homolytic cleavage when subjected to thermal or photochemical conditions, leading to the formation of radical species. This property is fundamental to its application as a radical initiator in polymerization processes. The presence of the 3,5-dimethyl substituents creates specific steric constraints that can influence the kinetics of reactions in which it participates. Furthermore, the diol functionalities allow for hydrogen bonding, which can affect its solubility and its interactions within supramolecular structures.

A notable characteristic of this compound is its thermal stability, with a decomposition onset reported at 85°C, which is higher than the 60°C onset for the unsubstituted 1,2-dioxolane. This enhanced stability makes it a more manageable and versatile reagent in various applications. In the realm of polymer science, it is a key ingredient in some commercial formulations, such as Trigonox® 44B, used for curing unsaturated polyester (B1180765) resins. In these applications, it can achieve high peak exotherm temperatures rapidly. Comparative studies have indicated that it can outperform other common peroxides, like methyl ethyl ketone peroxide (MEKP), in certain applications such as cold-press molding, due to faster gelation kinetics.

Research involving this compound has predominantly followed two main trajectories: its application in polymer chemistry and its use as a reagent in organic synthesis.

As a high-oxygen-content molecule, it has been recognized for its potential in organic transformations. This has led to its exploration as a selective oxidizing agent. For instance, the related compound, trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, has been shown to be an effective reagent for the selective oxidation of sulfides to sulfoxides under mild, catalyst-free conditions.

The unique 3,5-disubstituted-1,2-dioxolane framework is also found in some natural products, such as mycangimycin, which has spurred interest in using compounds like this compound as a building block or model system for the synthesis of natural product analogues. researchgate.net While many synthetic methods for 1,2-dioxolanes target other substitution patterns, the development of synthetic routes to the less common 3,5-disubstituted variants remains an active area of research. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,5-dimethyldioxolane-3,5-diol | nih.gov |

| Molecular Formula | C₅H₁₀O₄ | nih.gov |

| Molecular Weight | 134.13 g/mol | nih.gov |

| CAS Number | 13784-51-5 | nih.gov |

Table 2: Spectroscopic Data for a Related Dioxolane Derivative

The following data is for the closely related compound, trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, and is provided for illustrative purposes.

| Spectroscopic Data | Value |

| ¹H NMR (200 MHz, CDCl₃) δ (ppm) | 8.43 (bs, 2H, OOH), 2.67 (s, 2H, CH₂-4), 1.59 (s, 6H, CH₃) |

| ¹³C NMR (50 MHz, CDCl₃) δ (ppm) | 112.7 (C-3, C-5), 50.7 (CH₂-4), 16.5 (CH₃) |

| FT-IR (KBr, cm⁻¹) | 3300, 2980, 1450, 1370, 1250, 1180, 1050, 848, 790, 470 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyldioxolane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(6)3-5(2,7)9-8-4/h6-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQWDBNAMVRLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OO1)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275859 | |

| Record name | 3,5-Dimethyl-1,2-dioxolane-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13784-51-5, 20566-41-0 | |

| Record name | 3,5-Dihydroxy-3,5-dimethyl-1,2-oxacyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13784-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1,2-dioxolane-3,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020566410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-1,2-dioxolane-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1,2-dioxolane-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Stereochemical Considerations of 3,5 Dimethyl 1,2 Dioxolane 3,5 Diol

Elucidation of the Dioxolane Ring System

The core of 3,5-dimethyl-1,2-dioxolane-3,5-diol (B81081) is the 1,2-dioxolane ring system. This is a saturated five-membered heterocycle containing two adjacent oxygen atoms. wikipedia.org The presence of the O-O bond makes it an organic peroxide. The general structure of the 1,2-dioxolane ring imposes certain geometric constraints on the molecule.

The elucidation of such a ring system typically involves a combination of spectroscopic techniques and chemical synthesis. While specific experimental data for this compound is not extensively available in public literature, the structure can be inferred from standard analytical methods used for similar compounds.

Key characteristics of the 1,2-dioxolane ring system:

Peroxide Linkage: The defining feature is the oxygen-oxygen single bond, which is relatively weak and prone to cleavage, making these compounds reactive.

Ring Strain: Five-membered rings have inherent ring strain, which influences their conformation and reactivity.

Substitution: The properties of the dioxolane ring can be significantly modified by the nature and position of its substituents.

Methods for the synthesis of the 1,2-dioxolane core often involve the reaction of a suitable precursor, such as a β,γ-epoxy ketone, with hydrogen peroxide. acs.org The structural confirmation of the resulting dioxolane ring is typically achieved through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Stereochemical Analysis of Substituted Dioxolanes

The presence of two methyl groups and two hydroxyl groups at positions 3 and 5 of the 1,2-dioxolane ring in this compound introduces stereoisomerism. The carbon atoms at positions 3 and 5 are stereocenters, leading to the possibility of different spatial arrangements of the substituents.

The stereochemistry of substituted dioxolanes is a critical aspect of their chemistry, influencing their physical and biological properties. For disubstituted dioxolanes, the substituents can be on the same side of the ring (cis) or on opposite sides (trans).

| Stereoisomer | Relative Position of Substituents |

| cis | On the same side of the dioxolane ring |

| trans | On opposite sides of the dioxolane ring |

The determination of the relative stereochemistry of substituted dioxolanes is typically accomplished using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which can provide information about the through-space proximity of different protons. In some cases, X-ray crystallography of a crystalline derivative can provide unambiguous proof of the stereochemical arrangement. nih.gov

Conformational Dynamics and Preferred Orientations of this compound

The five-membered 1,2-dioxolane ring is not planar and exists in various conformations to relieve ring strain. The two most common conformations for five-membered rings are the envelope and the twist (or half-chair) conformations.

In the envelope conformation , four of the ring atoms are in a plane, and the fifth atom is out of the plane. In the twist conformation , no four atoms are coplanar. The presence of substituents on the ring will influence the relative energies of these conformations, and the molecule will preferentially adopt the conformation that minimizes steric interactions between the substituents.

For this compound, the bulky methyl and hydroxyl groups will play a significant role in determining the preferred conformation. The molecule will likely adopt a conformation that places these larger groups in pseudo-equatorial positions to minimize steric hindrance. The conformational equilibrium is dynamic, with the ring rapidly interconverting between different conformations. The study of conformational dynamics in similar five-membered ring systems has shown that the energy barrier for interconversion is generally low. acs.org

Isomeric Forms and Their Interconversion in this compound

Due to the presence of two stereocenters at C3 and C5, this compound can exist as multiple stereoisomers. Specifically, there can be a cis isomer, where the methyl groups (and hydroxyl groups) are on the same side of the ring, and a trans isomer, where they are on opposite sides. Each of these can also exist as a pair of enantiomers.

Possible Stereoisomers of this compound:

| Isomer | Description |

| cis-(3R,5S) | A meso compound (achiral) |

| trans-(3R,5R) | Chiral, exists as a pair of enantiomers |

| trans-(3S,5S) | Chiral, exists as a pair of enantiomers |

The interconversion between these stereoisomers would require the breaking and reforming of covalent bonds and therefore does not happen spontaneously under normal conditions. The synthesis of this compound could potentially lead to a mixture of these isomers. The separation of these isomers would require chiral chromatography or other resolution techniques.

The specific isomeric form(s) produced during a chemical synthesis would depend on the stereochemistry of the starting materials and the mechanism of the reaction.

Advanced Synthetic Methodologies for 3,5 Dimethyl 1,2 Dioxolane 3,5 Diol

Cyclization Reactions in Dioxolane Synthesis

Cyclization represents a foundational approach to forming the dioxolane ring. Both base- and acid-catalyzed methods have been explored to construct this five-membered heterocyclic system.

Base-catalyzed transesterification presents a viable, though adaptable, pathway for the synthesis of 3,5-Dimethyl-1,2-dioxolane-3,5-diol (B81081). This method can be conceptually adapted from the synthesis of related dioxole structures, such as 4,5-dimethyl-1,3-dioxole-2-ketone, which is formed through a transesterification reaction between 3-hydroxy-2-butanone and dimethyl carbonate. For the target compound, this would involve using a suitable diol precursor and a carbonate donor.

The reaction mechanism proceeds through the nucleophilic attack of a hydroxyl group from the diol precursor on the carbonyl carbon of the carbonate. This forms a mixed carbonate intermediate, and subsequent intramolecular cyclization, driven by elevated temperatures, eliminates a small molecule like methanol (B129727) to yield the final dioxolane ring.

Table 1: Proposed Reaction Conditions for Base-Catalyzed Transesterification

| Parameter | Condition |

|---|---|

| Catalyst | Alkali metal alcoholates (e.g., Sodium propylate) |

| Solvent | Aliphatic ethers (e.g., triethylene glycol dimethyl ether) |

| Temperature | 60–100°C for transesterification, 110–160°C for cyclization |

Data adapted from analogous synthesis procedures.

Historically, acid-catalyzed cyclization of diols with hydrogen peroxide was an early method for creating substituted 1,2-dioxolanes. However, these initial routes often struggled with low selectivity. More contemporary and refined approaches utilize Lewis acids to mediate the cyclization, offering greater control over the reaction.

One advanced strategy involves the use of acetoxyendoperoxyacetal derivatives, which can form reactive peroxycarbenium species under the influence of a Lewis acid. researchgate.netnih.gov These intermediates can then be trapped by a nucleophile to form functionalized 3,5-disubstituted 1,2-dioxolanes. researchgate.netnih.gov The choice of Lewis acid is critical and can significantly influence the reaction's yield and stereoselectivity. researchgate.netnih.gov

Table 2: Comparison of Lewis Acids in a Related Dioxolane Synthesis

| Lewis Acid | Outcome |

|---|---|

| TiCl₄ | Higher diastereoselectivity towards the trans isomer, but generally lower yields due to faster degradation of the cis product. researchgate.netnih.gov |

| SnCl₄ | Provides contrasting results to TiCl₄, suggesting different reactivity and stability profiles for the intermediates. researchgate.netnih.gov |

Findings are based on the synthesis of functionalized 3,5-disubstituted 1,2-dioxolanes. researchgate.netnih.gov

Peroxide-Mediated Oxidation Strategies for Dioxolane Ring Formation

Oxidation reactions that form the peroxide bond are central to the synthesis of 1,2-dioxolanes. These methods often involve the controlled oxidation of carefully chosen precursor molecules.

The synthesis of this compound can be envisioned through the oxidation of a suitable precursor. One proposed method adapts the oxidation of a methyl-substituted ketone using a peralcohol, such as tert-butyl hydroperoxide. This strategy would involve two key steps: first, the oxidation of a 3,5-dimethyl-1,2-dioxolane precursor in a non-protonic solvent, followed by acid- or base-catalyzed hydrolysis to yield the final diol.

Another established route involves the oxidation of α,β-unsaturated ketones with singlet oxygen. beilstein-journals.org This reaction proceeds through the formation of a β-hydroperoxy ketone intermediate, which then cyclizes to form a 3-hydroxy-1,2-dioxolane, a structure closely related to the target compound. beilstein-journals.org

The stereochemical outcome of dioxolane synthesis is a critical aspect of method development. While the peroxide reagent itself is fundamental, other reagents in the reaction mixture play a crucial role in directing stereoselectivity. In the Lewis acid-mediated synthesis of 3,5-disubstituted 1,2-dioxolanes, the choice of acid has a notable impact on the diastereomeric ratio of the product. researchgate.netnih.gov

Novel Synthetic Routes and Method Development for this compound

The search for more efficient and selective methods has led to the development of several novel synthetic routes for accessing the 3,5-disubstituted 1,2-dioxolane core. A significant breakthrough in the field was the development of transition-metal-catalyzed peroxidation strategies, which allowed for more controlled syntheses compared to earlier methods.

More recent and specific novel routes include:

Kulinkovich Reaction and Oxidative Ring Opening : A promising approach for synthesizing 3,5-disubstituted-1,2-dioxolanes involves an initial Kulinkovich reaction to form a cyclopropanol (B106826). researchgate.netresearchgate.net This intermediate then undergoes an oxidative ring opening, for example with Co(acac)₂, to generate a peroxy-hemiketal structure, which is a direct precursor to the desired dioxolane ring. researchgate.netresearchgate.net

Oxidation of Cyclopropanes : An efficient method for creating 1,2-dioxolanes is the oxidation of cyclopropanes using molecular oxygen, catalyzed by transition-metal salts. beilstein-journals.org For example, bicycloalkanols can be reacted with singlet oxygen in the presence of Fe(III) acetylacetonate (B107027) to produce 1,2-dioxolanes. beilstein-journals.org

Peroxy Radical Cyclization : Unsaturated hydroperoxides can be treated with radical initiators in the presence of oxygen to induce a peroxy radical cyclization, which, after reduction, yields the cyclic peroxide structure. researchgate.net

Iodine-Catalyzed Aerobic Oxidation : A novel and operationally simple method involves the iodine-catalyzed aerobic oxidation of substrates like spirovinylcyclopropyl oxindoles to prepare spiro-1,2-dioxolanes in good yields and with notable diastereoselectivity. researchgate.net

Table 3: Summary of Novel Synthetic Routes

| Method | Key Transformation | Reagents |

|---|---|---|

| Kulinkovich/Oxidative Opening | Cyclopropanol to peroxy-hemiketal | Grignard reagent, Ti(Oi-Pr)₄, then Co(acac)₂, O₂ |

| Cyclopropane Oxidation | Cyclopropane to 1,2-dioxolane | O₂, Transition-metal salts (e.g., Fe(acac)₃) |

| Peroxy Radical Cyclization | Unsaturated hydroperoxide to cyclic peroxide | Radical initiator (e.g., di-tert-butyl peroxyoxalate), O₂ |

| Iodine-Catalyzed Oxidation | Vinylcyclopropane to 1,2-dioxolane | I₂, O₂ (air) |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,5-dimethyl-1,3-dioxole-2-ketone |

| 3-hydroxy-2-butanone |

| Dimethyl carbonate |

| Sodium propylate |

| Triethylene glycol dimethyl ether |

| Hydrogen peroxide |

| Titanium tetrachloride (TiCl₄) |

| Tin tetrachloride (SnCl₄) |

| tert-butyl hydroperoxide |

| 3,5-dimethylphenol |

| 3-hydroxy-1,2-dioxolane |

| Cobalt(II) acetylacetonate (Co(acac)₂) |

| Iron(III) acetylacetonate (Fe(acac)₃) |

| Iodine |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The primary methods for the synthesis of 3,5-disubstituted 1,2-dioxolanes, including this compound, involve acid-catalyzed condensation, ozonolysis, and Lewis acid-mediated cyclization of peroxide precursors. Each approach offers distinct advantages and disadvantages in terms of yield and stereoselectivity.

Acid-Catalyzed Condensation of 1,3-Diketones with Hydrogen Peroxide:

One of the foundational methods for synthesizing 1,2-dioxolanes involves the acid-catalyzed reaction of a 1,3-dicarbonyl compound with hydrogen peroxide. In the case of this compound, the logical precursor is 2,4-pentanedione. The reaction is typically promoted by strong acids such as sulfuric acid or p-toluenesulfonic acid. Research on analogous 3,5-dialkoxy-1,2-dioxolanes has shown that this method can produce yields ranging broadly from 13% to 83% researchgate.net. This wide variation underscores the high sensitivity of the reaction to the specific substrate and conditions employed. A significant drawback of this approach can be the lack of selectivity, as the harsh acidic conditions can lead to the formation of various peroxidic oligomers and polymers, alongside the desired dioxolane.

Ozonolysis of Alkenes and Silyl (B83357) Enol Ethers:

Furthermore, the ozonolysis of certain oxetanes in methanol has been shown to produce 1,2-dioxolanes as a 1:1 mixture of cis and trans isomers, indicating a lack of diastereoselectivity in that specific protocol researchgate.net. However, the Griesbaum co-ozonolysis method, while applied to the synthesis of 1,2,4-trioxolanes from different substrates, has demonstrated the potential for high yields (80-85%), suggesting that optimization of ozonolysis conditions can lead to highly efficient transformations researchgate.netnih.gov.

Lewis Acid-Mediated Cyclization of Peroxy Acetals:

A more contemporary and selective approach involves the Lewis acid-mediated cyclization of acetoxyendoperoxyacetal precursors. This method has been investigated for the synthesis of various functionalized 3,5-disubstituted 1,2-dioxolanes researchgate.netresearchgate.netnih.gov. The choice of Lewis acid has a profound impact on both the yield and the diastereoselectivity of the reaction.

The following interactive data table summarizes the comparative efficiencies and selectivities of these synthetic methodologies based on the available research for 3,5-disubstituted 1,2-dioxolanes.

Interactive Data Table: Comparison of Synthetic Methodologies for 3,5-Disubstituted 1,2-Dioxolanes

| Synthetic Methodology | Precursors | Reagents/Catalysts | Reported Yield | Selectivity | Key Findings |

| Acid-Catalyzed Condensation | 1,3-Diketones, Hydrogen Peroxide | H₂SO₄, p-TsOH | 13-83% researchgate.net | Generally low; can produce oligomeric byproducts. | Highly dependent on substrate and reaction conditions. |

| Ozonolysis | Alkenes, Silyl Enol Ethers | Ozone (O₃) | ~39% (for a related 3-ethoxy-1,2-dioxolane) core.ac.uk | Can be unselective (e.g., 1:1 cis/trans mixture from certain oxetanes) researchgate.net. | Atom economy can be a limiting factor. |

| Lewis Acid-Mediated Cyclization | Acetoxyendoperoxyacetals | TiCl₄ | Moderate | High trans-selectivity researchgate.netresearchgate.netnih.gov | Higher selectivity is accompanied by lower yields due to cis isomer degradation. |

| Lewis Acid-Mediated Cyclization | Acetoxyendoperoxyacetals | SnCl₄ | Moderate to Good | Contrasting selectivity to TiCl₄ researchgate.netresearchgate.net | Potentially higher yields of the cis isomer compared to TiCl₄. |

Mechanistic Investigations of 3,5 Dimethyl 1,2 Dioxolane 3,5 Diol Reactions

Reaction Pathways Involving Nucleophilic Attack

The reactions of 3,5-Dimethyl-1,2-dioxolane-3,5-diol (B81081) often initiate with a nucleophilic attack on the carbon atoms of the dioxolane ring. The presence of hydroxyl groups plays a crucial role in these pathways, influencing the subsequent formation and transformation of intermediates.

Detailed Mechanisms of Hydroxyl Group Participation

The hydroxyl groups at the C3 and C5 positions of this compound are pivotal in its reactivity. In the presence of a strong acid, a hydroxyl group can be protonated, forming a good leaving group (water). wiley-vch.de This is followed by the migration of an alkyl group, leading to the formation of a carbocation intermediate. wiley-vch.de This process is analogous to the initial steps of some rearrangement reactions.

Furthermore, the hydroxyl groups can participate in intramolecular reactions. For instance, in the presence of a base, a hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack the adjacent carbon atom, potentially leading to ring-opening or rearrangement reactions.

Intermediate Formation and Transformation Kinetics

The kinetics of reactions involving this compound are influenced by the stability of the intermediates formed. The formation of a tetrahedral intermediate occurs during nucleophilic attack on the carbon atoms of the dioxolane ring. wiley-vch.de The stability of this intermediate is influenced by the nature of the nucleophile and the substituents on the ring.

Studies on the thermal decomposition of related 1,3-dioxolanes have shown that the reactions are often unimolecular and follow first-order kinetics. researchgate.net The rate of decomposition is dependent on the stability of the radical and carbocation intermediates formed. researchgate.net For instance, the decomposition of 2,2-dimethyl-1,3-dioxolane (B146691) proceeds through a six-centered cyclic transition state. researchgate.net While this is a 1,3-dioxolane (B20135), the principles of intermediate stability and reaction kinetics can be extended to the 1,2-dioxolane system of interest.

Peroxide Linkage Reactivity and Cleavage Mechanisms in this compound

A key feature of this compound is the peroxide linkage (-O-O-), which is susceptible to cleavage under various conditions. A derivative, trans-5-Hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxoate, has been shown to generate singlet molecular oxygen upon fragmentation in the presence of a base like potassium hydroxide (B78521) (KOH). researchgate.net This singlet oxygen is a powerful oxidant capable of cleaving C=N bonds in ketoximes and C-N bonds in benzylamines. researchgate.netias.ac.in The generation of singlet oxygen is initiated by the deprotonation of a hydroperoxy group. ias.ac.in

The cleavage of the peroxide bond can also be induced thermally or photochemically, leading to the formation of radical intermediates. These radicals can then initiate a cascade of reactions, including fragmentation and rearrangement.

Rearrangement Reactions and Fragmentations of this compound

The strained five-membered ring and the weak peroxide bond make this compound prone to rearrangement and fragmentation reactions. These reactions are often complex and can lead to a variety of products.

One possible rearrangement pathway is analogous to the Baeyer-Villiger oxidation, where a ketone is converted to an ester. wiley-vch.de In the context of the dioxolane, this could involve the migration of a carbon atom from the ring to an oxygen atom of the peroxide linkage, leading to a ring-expanded product.

Fragmentation of the dioxolane ring can occur following the initial cleavage of the peroxide bond. The resulting diradical can undergo further bond scissions to yield smaller, more stable molecules. For example, the fragmentation of related hydroperoxides can generate reactive oxygen species. researchgate.net

Solvent Effects and Catalysis in this compound Reactivity

The reactivity of this compound is significantly influenced by the solvent and the presence of catalysts.

Solvent Effects: The choice of solvent can affect the rate and selectivity of reactions involving this compound. Polar solvents can stabilize charged intermediates, such as carbocations, which may form during acid-catalyzed reactions. For instance, in the synthesis of other dioxolanes, solvents like tetrahydrofuran (B95107) (THF) and water mixtures are used. wiley-vch.de The use of organic solvents can be advantageous in chemoenzymatic cascades involving dioxolane formation. d-nb.info

Catalysis: Both acid and base catalysis play a crucial role in the reactions of this compound.

Acid Catalysis: Strong acids can protonate the hydroxyl groups, facilitating their departure as water and initiating rearrangement or fragmentation reactions. wiley-vch.de Lewis acids are also effective in promoting reactions such as the formation of 1,3-dioxanes from 1,3-diols. thieme-connect.de

Base Catalysis: Bases can deprotonate the hydroxyl groups, creating nucleophilic alkoxides that can participate in intramolecular reactions. ias.ac.in The generation of singlet oxygen from a derivative of this compound is base-catalyzed. researchgate.net

Furthermore, transition metal catalysts can be employed. For example, ruthenium catalysts have been used in the conversion of diols to dioxolanes. d-nb.info

| Reaction Type | Catalyst/Solvent | Key Mechanistic Feature | Ref. |

| Nucleophilic Attack | Acid | Protonation of hydroxyl group | wiley-vch.de |

| Peroxide Cleavage | Base (KOH) | Generation of singlet oxygen | researchgate.net |

| Rearrangement | Acid | Carbocation formation | wiley-vch.de |

| Dioxolane Synthesis | Ruthenium catalyst | Chemoenzymatic cascade | d-nb.info |

| Dioxolane Synthesis | THF/Water | Solvent for reaction | wiley-vch.de |

Spectroscopic Characterization Methodologies for 3,5 Dimethyl 1,2 Dioxolane 3,5 Diol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 3,5-Dimethyl-1,2-dioxolane-3,5-diol (B81081), the IR spectrum is expected to show characteristic absorption bands corresponding to its hydroxyl (O-H), carbon-hydrogen (C-H), carbon-oxygen (C-O), and peroxide (O-O) bonds.

The most prominent feature would be a broad absorption band in the region of 3600-3200 cm⁻¹ , which is characteristic of the O-H stretching vibrations of the two hydroxyl groups, likely broadened due to intermolecular hydrogen bonding. The aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected to appear in the 3000-2850 cm⁻¹ region.

The peroxide O-O stretch is typically weak and can be difficult to identify, but it is expected to appear in the 890-820 cm⁻¹ range. The C-O stretching vibrations from the hemiperacetal and alcohol functionalities would result in strong bands in the fingerprint region, likely between 1200-1000 cm⁻¹ .

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching, H-bonded | 3600 - 3200 | Strong, Broad |

| Alkyl (C-H) | Stretching | 3000 - 2850 | Medium to Strong |

| Methylene (CH₂) | Bending (Scissoring) | ~1465 | Medium |

| Methyl (C-H) | Bending (Asymmetric/Symmetric) | ~1450 / ~1375 | Medium |

| Carbon-Oxygen (C-O) | Stretching | 1200 - 1000 | Strong |

| Peroxide (O-O) | Stretching | 890 - 820 | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra would be crucial for confirming the connectivity and stereochemistry of this compound. The molecule has two stereocenters at the C3 and C5 positions, meaning it can exist as cis and trans diastereomers, which would likely be distinguishable by NMR.

The ¹H NMR spectrum is expected to show distinct signals for the methyl, methylene, and hydroxyl protons. Due to the presence of two stereocenters, the methylene protons (at C4) are diastereotopic and are expected to be chemically non-equivalent, even in the more symmetric trans isomer. They should appear as a complex multiplet, likely two separate signals, each split by the other (geminal coupling).

The two methyl groups would be chemically equivalent in the trans isomer, giving rise to a single sharp singlet. In the cis isomer, the two methyl groups are also chemically equivalent. The hydroxyl protons would typically appear as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -OH | 2.0 - 5.0 | Broad Singlet | 2H | Hydroxyl Protons |

| -CH₂- | 1.5 - 2.5 | Multiplet (or two d of d) | 2H | Methylene Protons (C4) |

| -CH₃ | 1.2 - 1.6 | Singlet | 6H | Methyl Protons (C3, C5) |

The proton-decoupled ¹³C NMR spectrum should display three distinct signals corresponding to the three unique carbon environments in the molecule, assuming the cis or trans isomer.

The two quaternary carbons (C3 and C5) bonded to both an oxygen of the peroxide linkage and a hydroxyl group are expected to be the most downfield, likely in the 90-110 ppm range. The methylene carbon (C4) would appear further upfield, estimated to be in the 30-50 ppm region. The two equivalent methyl carbons would give a single signal at the most upfield position, typically in the 20-30 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| C3, C5 | 90 - 110 | Quaternary Carbons (O-C-O) |

| C4 | 30 - 50 | Methylene Carbon (-CH₂-) |

| -CH₃ | 20 - 30 | Methyl Carbons |

To unambiguously assign the structure and determine the relative stereochemistry (cis vs. trans), advanced 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would confirm the geminal coupling between the diastereotopic methylene protons at C4. No other correlations would be expected, as the methyl and hydroxyl groups are attached to quaternary carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon signals, confirming the assignments made in the ¹H and ¹³C spectra (e.g., correlating the signal at ~1.4 ppm to the carbon at ~25 ppm for the methyl groups).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for stereochemical assignment. In the cis isomer, a NOE would be expected between the two methyl groups. In the trans isomer, a NOE would be expected between one methyl group and the methylene protons on the opposite face of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 134.13 g/mol ), the molecular ion peak [M]⁺ at m/z 134 would be expected, although it might be weak or absent due to the instability of the peroxide bond. nih.gov

The fragmentation pattern would likely be dominated by the cleavage of the weak O-O bond. Common fragmentation pathways could include the loss of oxygen (O, m/z 16) or an oxygen molecule (O₂, m/z 32). Another likely fragmentation is the loss of a methyl radical (•CH₃, m/z 15) or a hydroxyl radical (•OH, m/z 17). The cleavage of the ring could lead to various smaller fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Formula |

| 134 | [C₅H₁₀O₄]⁺ | Molecular Ion [M]⁺ |

| 119 | [M - CH₃]⁺ | Loss of a methyl radical |

| 117 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 102 | [M - O₂]⁺ | Loss of an oxygen molecule |

| 87 | [M - O₂ - CH₃]⁺ | Loss of O₂ and a methyl radical |

| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ | Various ring cleavage products |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Acetyl cation or isopropyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography on a single crystal would provide the most definitive structural proof, yielding precise data on bond lengths, bond angles, and the three-dimensional arrangement of the atoms. While no published crystal structure for this compound is currently available, such an analysis would confirm the five-membered dioxolane ring conformation, which is typically an envelope or twist conformation.

Crucially, X-ray crystallography would unambiguously determine the stereochemistry, distinguishing between the cis and trans isomers. It would also reveal the details of intermolecular interactions in the solid state. Given the presence of two hydroxyl groups, extensive intermolecular hydrogen bonding would be expected to dominate the crystal packing, forming a complex three-dimensional network. Data for related dioxolane structures have been reported, providing a basis for comparison. nih.gov

Other Complementary Spectroscopic Techniques

While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural information, a comprehensive understanding of the molecular architecture and properties of this compound requires the application of other complementary spectroscopic techniques. Methodologies such as Raman spectroscopy, mass spectrometry, and X-ray crystallography offer unique insights into the vibrational modes, mass-to-charge ratio, and the precise three-dimensional arrangement of atoms in space. Although specific experimental data for this compound is not extensively available in the public domain, the principles of these techniques and data from related dioxolane structures can illustrate their utility.

Raman Spectroscopy

Raman spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While similar to IR spectroscopy in the type of information it provides, Raman spectroscopy has different selection rules. Vibrational modes that result in a change in the polarizability of the molecule are Raman active, whereas those that cause a change in the dipole moment are IR active. This often means that symmetric vibrations and bonds between identical atoms, which may be weak or silent in an IR spectrum, produce strong signals in a Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for characterizing the peroxide (O-O) bond within the 1,2-dioxolane ring. The O-O stretching vibration typically appears as a characteristic band in the Raman spectrum. Additionally, the symmetric stretching and bending modes of the carbon-carbon backbone and the methyl groups would be observable.

| Raman Shift (cm⁻¹) (for 2,2-Dimethyl-1,3-dioxolane) | Assignment (Illustrative) |

| ~2900-3000 | C-H stretching vibrations of CH₃ and CH₂ groups |

| ~1450-1480 | C-H bending vibrations |

| ~1000-1200 | C-O and C-C stretching vibrations of the ring |

| ~800-950 | Ring breathing modes |

Note: This data is for 2,2-Dimethyl-1,3-dioxolane (B146691) and serves as an illustrative example. The exact peak positions for this compound would differ due to structural and electronic differences.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ions. This information allows for the determination of the molecular weight of a compound with high precision and can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be able to confirm its elemental composition (C₅H₁₀O₄). nih.govguidechem.comchemicalbook.com

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (134.13 g/mol ). nih.govguidechem.comchemicalbook.com However, due to the inherent instability of the peroxide bond, the molecular ion might be weak or absent. The fragmentation pattern would likely be dominated by the loss of characteristic neutral fragments. Common fragmentation pathways for cyclic ethers and peroxides include the loss of small molecules such as water (H₂O), hydroxyl radicals (•OH), and methyl radicals (•CH₃), as well as ring-opening and subsequent cleavage.

Hypothetical Fragmentation Pattern for this compound:

| Fragment Ion (m/z) | Possible Neutral Loss |

| 117 | Loss of •OH |

| 119 | Loss of •CH₃ |

| 101 | Loss of •OH and H₂O |

| 87 | Loss of •CH₃ and H₂O |

| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ |

Note: This is a hypothetical fragmentation pattern. Actual experimental results would be needed for confirmation.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the precise positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its cyclic peroxide structure. It would reveal the conformation of the five-membered ring (e.g., envelope or twist conformation), the stereochemical relationship between the two methyl groups and the two hydroxyl groups (cis/trans isomers), and the details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, in the solid state.

While a crystal structure for this compound is not publicly documented, the crystal structure of a related compound, 4,5-dimethyl-1,3-dioxol-2-one, illustrates the level of detail that can be obtained. nih.govresearchgate.net In that study, the compound was found to be planar and its packing in the crystal lattice was determined. nih.govresearchgate.net A similar analysis of this compound would provide invaluable data for understanding its structure and solid-state behavior.

| Crystallographic Parameter | Information Provided for this compound |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z positions of each atom. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C-C, C-O, O-O). |

| Bond Angles | The angles between adjacent bonds (e.g., O-C-O, C-O-O). |

| Torsional Angles | The dihedral angles that define the ring conformation. |

| Hydrogen Bonding Network | The distances and angles of intermolecular hydrogen bonds. |

Theoretical and Computational Investigations of 3,5 Dimethyl 1,2 Dioxolane 3,5 Diol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. For 3,5-Dimethyl-1,2-dioxolane-3,5-diol (B81081), methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. nih.gov

Key parameters that would be calculated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The peroxide bond (O-O) is of particular interest, as its low stability is a defining feature of such compounds. chemrxiv.org Calculations would likely reveal a significant localization of electron density on the oxygen atoms of the peroxide and hydroxyl groups.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. earthlinepublishers.com A small HOMO-LUMO gap suggests that the molecule is more likely to be reactive. earthlinepublishers.com For this compound, the O-O bond is expected to be a major contributor to the HOMO, making it susceptible to cleavage.

Illustrative Data Table: Calculated Electronic Properties

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A smaller gap suggests higher reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on O (peroxide) | -0.15 e | Indicates the partial charge on the peroxide oxygen atoms, highlighting their electrophilic nature. |

| Mulliken Charge on O (hydroxyl) | -0.60 e | Shows the partial charge on the hydroxyl oxygen atoms, indicating sites for potential hydrogen bonding. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic peroxides.

Molecular Modeling and Conformational Analysis

The 1,2-dioxolane ring is a five-membered ring, which is known for its conformational flexibility. acs.org Unlike the more rigid six-membered rings, five-membered rings can adopt a range of conformations, with the "envelope" and "half-chair" forms being the most common. acs.org For this compound, the presence of two methyl and two hydroxyl groups introduces several possible stereoisomers and a complex conformational landscape.

Molecular modeling techniques, such as molecular mechanics (MM) and DFT, would be used to explore the potential energy surface of the molecule. researchgate.net These calculations would identify the most stable conformations by minimizing the steric and electronic repulsions between the substituents. The relative energies of different conformers (e.g., where the methyl and hydroxyl groups are in axial-like or equatorial-like positions) would be determined. It is generally observed that bulky substituents prefer to occupy equatorial positions to minimize steric strain. sapub.org

Illustrative Data Table: Conformational Analysis of a Diastereomer

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-O-O) | Description |

| A (Half-Chair) | 0.0 | 35 | Both methyl groups in pseudo-equatorial positions. |

| B (Envelope) | +1.2 | 15 | One methyl group in a pseudo-axial position. |

| C (Half-Chair) | +3.5 | -33 | Both methyl groups in pseudo-axial positions. |

Note: This table is an illustrative example for a hypothetical diastereomer of this compound. The actual values would depend on the specific stereochemistry.

Reaction Pathway Simulations and Transition State Theory

A crucial aspect of the computational investigation of this compound would be the simulation of its reaction pathways, particularly its decomposition. The inherent weakness of the peroxide bond makes its cleavage a likely primary reaction step. chemrxiv.org Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. capes.gov.br

Computational methods can be used to map the potential energy surface for the homolytic cleavage of the O-O bond, which would produce a diradical species. The calculations would identify the transition state for this process and determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. researchgate.net Other potential reaction pathways could include rearrangements or intermolecular reactions, which could also be modeled. researchgate.net The presence of hydroxyl groups may lead to intramolecular hydrogen bonding, which could influence the reaction pathways and the stability of the transition states.

Illustrative Data Table: Calculated Activation Energies for Decomposition

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) | Rate-Determining Step |

| O-O Bond Homolysis | Elongated O-O bond | 25-35 | Yes |

| C-O Bond Cleavage | Elongated C-O bond | > 50 | No |

| Dehydration | Formation of a water molecule | 40-50 | Possible under certain conditions |

Note: The values presented are illustrative and based on typical bond dissociation energies for organic peroxides. Actual values would require specific calculations.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. researchgate.net For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. longdom.org

The vibrational frequencies and their corresponding intensities can be calculated, and by analyzing the atomic motions for each frequency, the vibrational modes can be assigned to specific bond stretches, bends, or torsions. longdom.org This information is highly useful for interpreting experimental IR and Raman spectra. Similarly, the chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a theoretical NMR spectrum that can be compared with experimental data. longdom.org

Illustrative Data Table: Predicted Vibrational Frequencies

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 3450 | O-H stretch | Hydroxyl group |

| 2980 | C-H stretch | Methyl groups |

| 1450 | C-H bend | Methylene (B1212753) and methyl groups |

| 1050 | C-O stretch | C-O bonds of the ring and hydroxyls |

| 880 | O-O stretch | Peroxide bond |

Note: This table provides an illustrative set of predicted vibrational frequencies and their assignments. The exact values would be obtained from specific quantum chemical calculations.

Design Principles for Novel Dioxolane Analogues

The computational data gathered for this compound can serve as a foundation for the rational design of novel analogues with tailored properties. nih.gov By understanding the structure-property relationships, modifications can be proposed to enhance stability, increase reactivity, or introduce specific biological activities. researchgate.netnih.gov

For instance, if higher stability is desired, substituents that electronically stabilize the peroxide bond could be introduced. Conversely, if enhanced reactivity is the goal, as might be the case for a pro-drug, groups that facilitate the cleavage of the O-O bond could be incorporated. Computational screening of a virtual library of analogues can be performed to predict their properties before undertaking their synthesis, saving significant time and resources. mdpi.com This approach has been used in the design of new antimalarial drugs based on the 1,2-dioxolane scaffold. wikipedia.org

Key Design Principles Based on Computational Insights:

Modulating Stability: Replacing the methyl groups with electron-withdrawing or electron-donating groups can alter the stability of the peroxide bond.

Enhancing Lipophilicity/Hydrophilicity: Modifying the substituents can control the solubility of the molecule in different environments, which is crucial for potential biological applications.

Introducing Chirality: The introduction of chiral centers can lead to stereoisomers with different biological activities. Computational methods can help predict the properties of each stereoisomer.

Controlling Reactivity: The strategic placement of functional groups can direct the decomposition of the molecule towards a specific pathway, which is important for applications where controlled release of a reactive species is desired.

Derivatives and Analogues of 3,5 Dimethyl 1,2 Dioxolane 3,5 Diol

Synthesis of Functionalized 1,2-Dioxolanes

The synthesis of the 3,5-dimethyl-1,2-dioxolane-3,5-diol (B81081) core structure can be achieved through the reaction of 2,4-pentanedione (acetylacetone) with hydrogen peroxide. Research has shown that this reaction can lead to the formation of 3,5-dihydroxy-1,2-dioxolanes with varying stereochemistry at the C3 and C5 positions. researchgate.net The reaction likely proceeds through the addition of hydrogen peroxide to the enol form of acetylacetone (B45752), followed by intramolecular cyclization. google.com

A closely related analogue, trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, has been synthesized and utilized as an oxidant in various organic transformations. researchgate.net This suggests that the core 1,2-dioxolane ring with methyl groups at the 3 and 5 positions is accessible from readily available starting materials.

More general methods for the synthesis of functionalized 3,5-disubstituted 1,2-dioxolanes have also been developed, which could potentially be adapted for the synthesis of various derivatives of this compound. One such approach involves the use of acetoxyendoperoxyacetal derivatives, which can form reactive peroxycarbenium species under Lewis acid mediation. These intermediates can then be trapped with nucleophiles like allylsilanes, silanes, or silyl (B83357) enol ethers to introduce functionality at the 3 and 5 positions. evitachem.comnih.gov The choice of Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), can influence the diastereoselectivity of the reaction. evitachem.comnih.gov

Another strategy for accessing 3,5-disubstituted 1,2-dioxolanes is through a Kulinkovich reaction followed by an oxidative ring opening of the resulting cyclopropanol (B106826) with a cobalt catalyst. researchgate.netnih.gov This method has been explored for the synthesis of analogues of the natural product mycangimycin, which features a 3,5-disubstituted-1,2-dioxolane ring. researchgate.netnih.gov

Exploration of Substituent Effects on Reactivity and Stability

The reactivity and stability of the 1,2-dioxolane ring are intrinsically linked to the nature of the substituents at the C3 and C5 positions. The peroxide bond (O-O) is inherently weak and susceptible to cleavage, which can be initiated by heat, light, or chemical reagents. The methyl and hydroxyl groups in this compound will influence the electron density and steric environment around the peroxide linkage, thereby affecting its stability.

In related systems, the nature of substituents has been shown to play a crucial role. For instance, in the synthesis of functionalized 3,5-disubstituted 1,2-dioxolanes, the choice of Lewis acid and the nature of the nucleophile determine the outcome and stereoselectivity of the reaction, highlighting the electronic and steric interplay of the substituents. nih.gov

Chiral Derivatives and Enantioselective Synthesis

This compound possesses two stereocenters at the C3 and C5 positions, meaning it can exist as cis and trans diastereomers, each of which is a racemic mixture of enantiomers. The synthesis of enantiomerically pure or enriched chiral derivatives of 1,2-dioxolanes is a significant challenge and an area of active research.

While a specific enantioselective synthesis for this compound has not been reported, several methods for the asymmetric synthesis of chiral 1,2-dioxolanes have been developed. One notable approach involves the copper-catalyzed dearomative cyclopropanation of indoles with alkynes to generate enantioenriched cyclopropanes. These cyclopropanes can then undergo a [3+2] cycloaddition with oxygen to yield chiral 1,2-dioxolanes with high stereocontrol. mdpi.com This method demonstrates the feasibility of constructing chiral 1,2-dioxolane rings from achiral precursors using a chiral catalyst.

The development of chiral diol-based organocatalysts has also been a fruitful area for enabling enantioselective reactions. wikipedia.org Such catalysts could potentially be employed in the synthesis of chiral precursors to this compound or in the kinetic resolution of the racemic diol itself.

The following table summarizes some approaches to the synthesis of chiral 1,2-dioxolane derivatives:

| Method | Key Features |

| Copper-Catalyzed Dearomative Cyclopropanation/[3+2] Cycloaddition with O₂ | Utilizes chiral copper catalysts to generate enantioenriched cyclopropanes which then react with oxygen. mdpi.com |

| Chiral Diol-Based Organocatalysis | Employs chiral diols as catalysts to control stereochemistry in reactions leading to chiral products. wikipedia.org |

Polymerization Studies with this compound Analogues

Organic peroxides are widely used as initiators for radical polymerization due to the facile homolytic cleavage of the O-O bond to generate free radicals. wikipedia.orgpergan.com While there are no specific studies on the polymerization of this compound itself, its peroxide functionality suggests it could potentially act as a radical initiator.

The polymerization of cyclic ethers and acetals, such as the related 1,3-dioxolane (B20135), has been studied. The polymerization of 1,3-dioxolane can be initiated by Lewis acidic cations, such as Mg²⁺, and is influenced by the nature of the counter-anion. researchgate.net However, the polymerization of 1,2-dioxolanes is less common and would likely proceed through a different mechanism involving the peroxide bond.

The synthesis of macrocycles and polymers containing peroxide units is a challenging field due to the inherent instability of the peroxide linkage. mdpi.com Approaches to such materials often involve the careful cyclization or polymerization of hydroperoxides or other peroxide-containing monomers under controlled conditions. The synthesis of cyclic silicon peroxides has been achieved through the reaction of dichlorodisilanes with diperoxide compounds, demonstrating that with appropriate reagents, polymerization can be avoided in favor of cyclization. mdpi.com

The potential for this compound or its derivatives to be incorporated into polymers would depend on the ability to control the reactivity of the peroxide bond during the polymerization process. It could potentially be used as a monomer that introduces peroxide functionality into a polymer backbone or as a cross-linking agent.

Applications of 3,5 Dimethyl 1,2 Dioxolane 3,5 Diol in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

Due to its inherent reactivity, 3,5-Dimethyl-1,2-dioxolane-3,5-diol (B81081) serves as a valuable intermediate in the synthesis of a variety of organic compounds. ontosight.ai The strained peroxide bond within the 1,2-dioxolane ring makes it susceptible to cleavage, generating radical species that can initiate a cascade of reactions. This property is particularly useful in the construction of complex molecular frameworks.

While specific, multi-step total syntheses of natural products explicitly starting from this compound are not extensively documented in readily available literature, the broader class of 3,5-disubstituted 1,2-dioxolanes has been a focus in the synthesis of bioactive molecules. For instance, analogues of mycangimycin, a natural product with promising anti-fungal and antimalarial activity, feature this core structure. researchgate.net The synthesis of such complex molecules often involves the strategic introduction of the dioxolane ring, highlighting the importance of intermediates like this compound as potential starting points or structural motifs. researchgate.net

Furthermore, the diol functionality of the molecule provides handles for further chemical transformations, allowing for the attachment of various side chains and the construction of more elaborate structures. Dioxolane structures, in general, are widely used as protecting groups for aldehydes and ketones in natural product synthesis, underscoring their significance as stable intermediates in complex synthetic pathways. nih.govwikipedia.org The development of new synthetic methods targeting 3,5-disubstituted 1,2-dioxolanes is driven by the promising biological activities of natural products containing this heterocyclic system.

A related compound, trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, has been utilized as a novel and effective oxidant system for the synthesis of 1H-benzimidazoles and 1H-benzothiazoles, which are important scaffolds in medicinal chemistry. researchgate.net This demonstrates the potential of this class of compounds to act not just as structural building blocks but also as reagents that enable key synthetic transformations.

Use in Polymer Chemistry and Material Science

The unique chemical structure of this compound also lends itself to applications in polymer chemistry and material science, where it can function as both a monomer and a cross-linking agent. ontosight.ai

As a Monomer for Polymeric Materials

The diol groups on this compound allow it to act as a monomer in polymerization reactions. For instance, diols are key components in the synthesis of polyesters and polyurethanes. The cationic ring-opening polymerization of 1,3-dioxolane (B20135) is a known method for producing polyacetals, and while this specific monomer is a 1,2-dioxolane, the principle of ring-opening polymerization could potentially be applied. nih.govresearchgate.net The resulting polymers would possess a unique backbone containing peroxide linkages, which could impart specific degradation or responsive properties to the material.

The polymerization of monomers containing dioxolane rings can lead to polymers with interesting properties. For example, the polymerization of acrylate (B77674) monomers with pendant dioxolane groups has been explored. silverfernchemical.com While direct polymerization studies of this compound are not widely reported, its bifunctional nature makes it a candidate for the synthesis of novel polymers.

As a Cross-Linking Agent in Polymerization Processes

The peroxide functionality of this compound makes it an effective cross-linking agent. Upon thermal or photochemical initiation, the peroxide bond cleaves to form radicals, which can then initiate the cross-linking of polymer chains. This is particularly relevant in the curing of resins.

Research has shown that diols can be used to cross-link polymers like polybutadiene, affecting their thermal stability. marquette.edu While this study used various diols, it highlights the general principle of using diols as cross-linking agents. The presence of the peroxide group within the same molecule offers a dual-functionality, where the diol can be incorporated into a polymer backbone and the peroxide can later be activated to induce cross-linking.

Green Chemistry Principles in Dioxolane-Based Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly important in organic synthesis. Dioxolane derivatives, including this compound, are relevant in this context.

One of the key principles of green chemistry is the use of renewable feedstocks. There is growing research into the production of dioxolanes from bio-based resources. For example, chiral diols derived from aldehydes through enzymatic cascades can be converted into dioxolanes. nih.gov Furthermore, carbon dioxide has been investigated as a C1 source for the synthesis of dioxolanes from bioderived diols, offering a pathway to convert a greenhouse gas into valuable chemicals. nih.gov

The use of safer solvents is another cornerstone of green chemistry. Dioxolane derivatives themselves are being explored as bio-based reaction media. rsc.org For example, 5-methyl-1,3-dioxolane-4-one, derived from lactic acid and formaldehyde, has been proposed as a green solvent alternative. rsc.org While this compound is a reagent rather than a solvent, the development of green synthesis routes for its production would enhance its environmental credentials. The synthesis of diols, the precursors to dioxolanes, is also a focus of green chemistry research, with an emphasis on environmentally friendly methods. mdpi.com

The use of catalysts to improve reaction efficiency and reduce waste is another green chemistry principle. The application of trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane as a catalyst-free oxidant for sulfide (B99878) oxidation showcases the potential for this class of compounds to contribute to greener synthetic methodologies. researchgate.net

Emerging Applications in Novel Synthetic Transformations

The unique reactivity of the peroxide bond in this compound and related compounds opens up possibilities for their use in novel synthetic transformations. The generation of radical intermediates from cyclic peroxides is a powerful tool in organic synthesis.

Recent research has focused on the development of new synthetic methods utilizing cyclic peroxides. For example, the formation of functionalized 3,5-disubstituted 1,2-dioxolanes through the reaction of peroxycarbenium species with nucleophiles represents an emerging area of research. researchgate.net These transformations allow for the introduction of a variety of functional groups onto the dioxolane ring, creating a library of diverse molecules for further applications.

The catalytic activity of related peroxide compounds suggests a potential for this compound to be used in a similar capacity. As previously mentioned, a related dihydroperoxy dioxolane has been shown to be an effective oxidant. researchgate.net Further research may uncover new catalytic applications for this compound, potentially in oxidation reactions or radical-mediated processes. The development of multicomponent reactions, which allow for the synthesis of complex molecules in a single step, is a major goal in modern organic synthesis. nih.gov The reactive nature of this compound could make it a suitable component in the design of new multicomponent reactions.

Future Research Directions and Perspectives on 3,5 Dimethyl 1,2 Dioxolane 3,5 Diol

Development of Highly Efficient and Sustainable Synthetic Routes

The primary route for synthesizing 3,5-Dimethyl-1,2-dioxolane-3,5-diol (B81081) involves the reaction of acetylacetone (B45752) (pentane-2,4-dione) with hydrogen peroxide. researchgate.net Research has shown that the reaction between acetylacetone and an equimolar amount of concentrated aqueous hydrogen peroxide yields the desired 3,5-dihydroxy-1,2-dioxolanes. researchgate.net This reaction can be performed in various solvents, including butanol, acetic acid, or even water, leading to different configurations of the stereogenic centers. researchgate.net

Future research in this area should focus on optimizing this synthesis for greater efficiency and sustainability. Key areas for investigation include:

Catalyst Development: While the reaction can proceed without a catalyst, the exploration of green catalysts could enhance reaction rates and selectivity, minimizing the formation of byproducts.

Solvent Effects: A systematic study of green solvents and their impact on yield and stereoselectivity is warranted.

Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer better control over reaction parameters, improve safety by minimizing the accumulation of peroxide intermediates, and allow for easier scalability.

Table 1: Investigated Reaction Conditions for the Synthesis of this compound

| Reactant A | Reactant B | Solvent System | Key Observation | Reference |

| Acetylacetone | Hydrogen Peroxide (equimolar) | Butanol (ButOH), Acetic Acid (AcOH), Water | Formation of 3,5-dihydroxy-1,2-dioxolanes with various stereoisomers. | researchgate.net |

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of this compound is intrinsically linked to its peroxide (O-O) bond and the two hydroxyl groups. Studies have indicated that in the presence of excess hydrogen peroxide, the diol can be further converted into a mixture of 5-hydroperoxy-3-hydroxy-1,2-dioxolanes and subsequently into dimeric 1,2-dioxolan-3-ylperoxides. researchgate.net

Furthermore, prolonged heating of the diol in butanol with a large excess of H₂O₂ can lead to skeletal rearrangements, yielding propionic acid and hydroxyacetone, which then undergo further oxidation. researchgate.net This highlights the compound's potential as a precursor for other valuable chemical entities through controlled degradation.

Future research should aim to:

Controlled Oxidation/Reduction: Investigate the selective oxidation or reduction of the hydroxyl groups while preserving the peroxide ring, or vice-versa.

Ring-Opening Reactions: Explore controlled ring-opening reactions initiated by various stimuli (e.g., acid, base, light, metal catalysts) to generate novel linear compounds with unique functional group arrangements.

Derivatization: Use the hydroxyl groups as handles for further functionalization, creating a library of derivatives with potentially new properties and reactivities. For example, the synthesis of 3,5-dialkoxy-1,2-dioxolanes has been achieved through a three-component reaction of 1,3-diketones, H₂O₂, and alcohols in the presence of an acid catalyst. researchgate.net

Integrated Experimental and Computational Approaches

The synergy between experimental work and computational modeling is a powerful tool for modern chemical research. For this compound, where multiple stereoisomers can be formed during synthesis, computational studies are essential for understanding the reaction mechanism, transition states, and the relative stability of the different products. researchgate.net

While specific computational studies on this compound are not yet widely published, analogous research on similar systems provides a clear roadmap. For instance, Density Functional Theory (DFT) has been used to study the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane (B79455) with 1,2-ethanediol. researchgate.net Such studies can elucidate the thermodynamic and kinetic parameters of the reaction, including the effects of solvents and catalysts. researchgate.net

Future integrated approaches should focus on:

Mechanistic Elucidation: Using DFT to model the reaction pathway of acetylacetone and hydrogen peroxide to understand the factors controlling stereoselectivity.

Spectroscopic Correlation: Calculating spectroscopic data (e.g., NMR, IR) for the possible isomers and comparing them with experimental results to confirm structural assignments.

Reactivity Prediction: Modeling the reactivity of the dioxolane ring and its derivatives to predict their behavior in proposed transformations and guide experimental design.

Potential for Catalytic Applications of Dioxolane Derivatives

While the direct catalytic application of this compound has yet to be explored, the broader class of dioxolane derivatives has shown promise in catalysis. The development of novel catalysts is a cornerstone of green and efficient chemistry.

Future research into the catalytic potential could involve:

Metal Complexation: Using the diol functionality as a ligand to create novel metal complexes. The electronic properties of these complexes could be tuned by modifying the dioxolane backbone, potentially leading to catalysts for oxidation, reduction, or cross-coupling reactions.

Organocatalysis: Investigating derivatives of the dioxolane as organocatalysts. For example, the use of graphene oxide, a carbon-based material, has been shown to be an effective acid catalyst for the synthesis of 1,3-dioxolane (B20135) derivatives. researchgate.net

Hybrid Catalytic Systems: Exploring sequential bio- and chemo-catalysis where enzymes are used to produce chiral diols that are then converted into functionalized dioxolanes using chemical catalysts, such as ruthenium complexes. nih.gov This approach combines the high selectivity of biocatalysis with the broad scope of chemocatalysis.

Interdisciplinary Research with this compound

The unique structure of this compound makes it a candidate for exploration in various scientific fields beyond traditional organic synthesis. The dioxolane motif is present in numerous pharmacologically active molecules.

Promising interdisciplinary research avenues include:

Medicinal Chemistry: Derivatives of 1,3-dioxolanes have been investigated as potential agents for treating central nervous system (CNS) disorders and for overcoming multidrug resistance in cancer therapy. nih.gov The novel 1,2-dioxolane structure of the title compound could be a scaffold for new therapeutic agents, leveraging the known biological activity of organic peroxides.

Materials Science: Functionalized dioxolanes have been incorporated into larger aromatic systems like hexacenes to create stable and soluble materials with near-infrared fluorescence. acs.org This suggests that derivatives of this compound could be explored as building blocks for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).

Agrochemicals: Research has shown that 3,5-dimethoxy-1,2-dioxolanes exhibit high activity against phytopathogenic fungi. researchgate.net This opens the door for synthesizing and screening derivatives of this compound for potential use as novel, effective agrochemicals.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3,5-Dimethyl-1,2-dioxolane-3,5-diol to ensure long-term stability?

- Methodological Answer : For sensitive organic compounds like dioxolane derivatives, storage at -20°C in powdered form and -80°C in solvent is recommended to prevent degradation. These conditions align with protocols for structurally related compounds, such as 3-(3,5-Dimethylphenoxy)propane-1,2-diol, which showed stability for up to 3 years under similar storage .

Q. How can researchers determine the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., hydroxyl and dioxolane rings) and nuclear magnetic resonance (NMR) for stereochemical confirmation. High-performance liquid chromatography (HPLC) with a polar stationary phase can assess purity. Cross-reference spectral data with literature values for related dioxolane derivatives to validate results .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to hazard codes R24/25 (toxic in contact with skin or if swallowed) and S26-28-36/37/39-45 (immediate washing, use of protective gear). Conduct risk assessments using Safety Data Sheets (SDS) for structurally similar compounds, such as 3,5-Dimethylphenol, which shares reactive functional groups .

Advanced Research Questions

Q. What synthetic strategies enhance enantiomeric purity in this compound synthesis?

- Methodological Answer : Employ asymmetric catalysis or chiral resolution techniques , such as using enantioselective ligands in cyclocondensation reactions. For example, phosphorinane oxide catalysts (e.g., 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide) have been effective in stereoselective syntheses of heterocycles, which could be adapted for dioxolane-diol systems .

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?

- Methodological Answer : Perform molecular docking studies to evaluate binding affinities with metal ions (e.g., Cu²⁺ or Zn²⁺) and density functional theory (DFT) to model transition states in ligand-exchange reactions. Reference docking results from studies on triazole-metal complexes, where affinity values (e.g., -9.0 to -10.1 kcal/mol) correlate with experimental stability .

Q. How should researchers resolve contradictions in spectral data during characterization?

- Methodological Answer : Apply multi-technique validation :

- Use energy-dispersive X-ray spectroscopy (EDS) to confirm elemental composition (e.g., C, O distribution).

- Compare FTIR peaks (e.g., 1523 cm⁻¹ for N-H deformation in triazoles) with analogous functional groups in dioxolane-diols.

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental designs optimize the use of this compound as a ligand in metal-organic frameworks (MOFs)?